BE-12406B

Antitumor Antibiotics Multidrug Resistance P388 Leukemia

For drug resistance mechanism studies, BE-12406B (CAS 132417-97-1) is a resistance-neutral benzo[d]naphtho[1,2-b]pyran-6-one C-glycoside antibiotic (IC50=7 µM equipotent in P388 parent and P388/VCR lines). Ideal as an unbiased probe for P-gp efflux assays, matched-pair SAR with BE-12406A, and validated in vivo S-180 tumor models.

Molecular Formula C24H22O9
Molecular Weight 454.4 g/mol
CAS No. 132417-97-1
Cat. No. B142523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBE-12406B
CAS132417-97-1
SynonymsBE 12406B
BE-12406B
Molecular FormulaC24H22O9
Molecular Weight454.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C3C(=C4C(=C2)C5=C(C=C(C=C5O)C)C(=O)O4)C=CC=C3O)O)O)O
InChIInChI=1S/C24H22O9/c1-9-6-13-17(15(26)7-9)12-8-16(32-24-21(29)20(28)19(27)10(2)31-24)18-11(4-3-5-14(18)25)22(12)33-23(13)30/h3-8,10,19-21,24-29H,1-2H3/t10-,19-,20+,21+,24-/m0/s1
InChIKeyZGDUJABECFPJCG-NYPUNPOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BE-12406B (CAS 132417-97-1): Antitumor Antibiotic from Streptomyces with Retained Activity Against Multidrug-Resistant Leukemia Cells


BE-12406B is a benzo[d]naphtho[1,2-b]pyran-6-one C-glycoside antitumor antibiotic isolated from the culture broth of Streptomyces rutrersensis subsp. castelarensis (strain BA 12406) [1]. It features a 1,10-dihydroxy-8-methyl-12-α-L-rhamnopyranosyloxy-6H-benzo[d]naphtho[1,2-b]pyran-6-one structure [2]. Its defining biological characteristic is equipotent inhibition of both drug-sensitive and multidrug-resistant murine P388 leukemia cell lines (IC50 = 7 µmol/L for both P388 parent and P388/VCR vincristine-doxorubicin resistant strains) .

Why In-Class Benzo[d]naphtho[1,2-b]pyran-6-one Antibiotics Cannot Be Simply Substituted for BE-12406B


Despite sharing the same chromophore core, subtle structural variations among benzo[d]naphtho[1,2-b]pyran-6-one glycosides drive profound differences in potency, resistance profile, and solubility [1]. For instance, replacing the 10-hydroxy group in BE-12406B with a 10-methoxy group (as in BE-12406A) increases potency by nearly an order of magnitude but narrows the resistance index . Conversely, the gilvocarcins, while potent, often show reduced activity in resistant models [2]. BE-12406B occupies a distinct position: moderate absolute potency but an equipotent profile across sensitive and resistant cells that is not reliably predicted by other members of this antibiotic family .

BE-12406B Quantitative Evidence Guide: Head-to-Head Activity and Selectivity Comparisons


Equipotent Activity Against Drug-Sensitive and Multidrug-Resistant P388 Leukemia

BE-12406B exhibits a resistance index of 1.0 in the P388/VCR model, indicating complete retention of activity against cells resistant to vincristine and doxorubicin. In direct comparison, BE-12406A shows a 4-fold higher potency but a 2.5-fold resistance index (IC50 increases from 0.8 µM to 2.0 µM in resistant cells) . BE-10988, a topoisomerase II inhibitor, demonstrates a 4-fold resistance index (IC50 increases from 0.5 µM to 2.0 µM) in the same P388/MDR model .

Antitumor Antibiotics Multidrug Resistance P388 Leukemia

Structural Basis for Differential Activity: 10-Hydroxy vs. 10-Methoxy Substitution

BE-12406B differs from its co-isolated analog BE-12406A by a single functional group: a hydroxyl at C-10 in BE-12406B versus a methoxy at C-10 in BE-12406A [1]. This substitution correlates with a 9-fold decrease in potency against sensitive P388 cells (IC50 7 µM vs. 0.8 µM) but a marked improvement in resistance index (1.0 vs. 2.5). The 10-hydroxy group increases polarity (XLogP3-AA = 2.3 for BE-12406B [2] vs. estimated ~2.9 for BE-12406A), potentially altering cellular uptake and efflux dynamics.

Natural Product Chemistry Structure-Activity Relationship Glycoside Antibiotics

Comparative Potency Against P388 Leukemia: Positioning Within the Benzo[d]naphtho[1,2-b]pyran-6-one Family

BE-12406B exhibits moderate potency (IC50 7 µM) relative to other members of the benzo[d]naphtho[1,2-b]pyran-6-one glycoside family. Chartreusin, a structurally related antibiotic, demonstrates IC50 values in the nanomolar range (e.g., 95 nM against A549 cells) [1]. Gilvocarcin-type compounds show variable activity: Gilvocarcin HE exhibits weak cytotoxicity against P388 (IC50 = 45 µM) [2], while Landomycin Y shows higher potency (IC50 = 1.0-2.0 µM) [3]. BE-12406B's IC50 of 7 µM places it in a distinct potency bracket, which may be advantageous for applications requiring moderate, sustained activity without acute cytotoxicity.

Cytotoxicity Profiling Anticancer Antibiotics Natural Product Screening

In Vivo Antitumor Activity: S-180 Ascites Carcinoma Model

BE-12406B demonstrates in vivo antitumor activity against S-180 murine ascites carcinoma, as reported in the primary isolation paper [1]. While quantitative tumor growth inhibition data were not fully detailed in available abstracts, this finding establishes that the in vitro activity translates to an in vivo setting. BE-12406A similarly inhibited S-180 ascites tumor growth in parallel experiments [1]. In contrast, the structurally related gilvocarcin M showed no effect on survival in a P388 mouse leukemia model at doses up to 400 mg/kg , highlighting that not all benzo[d]naphtho[1,2-b]pyran-6-one antibiotics possess meaningful in vivo activity.

In Vivo Pharmacology Ascites Tumor Murine Model

Putative Mechanism: DNA-Histone H3 Crosslinking (Class-Level Inference)

Although the precise molecular target of BE-12406B has not been fully elucidated, the compound belongs to the benzo[d]naphtho[1,2-b]pyran-6-one C-glycoside family, for which crosslinking between DNA and histone H3 has been proposed as a primary mechanism of action [1]. This mechanism requires two structural features: a vinyl group at the 8-position and a C-glycosidic moiety at the 4-position [1]. BE-12406B possesses a methyl group at C-8 rather than a vinyl group, but retains the C-glycosidic linkage. This structural divergence may explain its distinct resistance profile relative to gilvocarcins. Definitive target identification studies for BE-12406B remain to be conducted.

Mechanism of Action DNA Damage Epigenetic Targeting

Procurement Consideration: Natural Product Purity and Fermentation-Derived Supply

BE-12406B is a natural product obtained via fermentation of Streptomyces rutrersensis subsp. castelarensis, requiring specialized fermentation and purification facilities . This contrasts with fully synthetic analogs that may be more readily accessible but lack the stereochemical fidelity of the natural material. Available vendors report purity >98% (refer to Certificate of Analysis) . The compound is soluble in methanol and water . Supply may involve custom synthesis or fermentation campaigns with lead times of 2-4 months . Researchers should verify batch-specific purity and confirm availability before initiating large-scale studies.

Natural Product Sourcing Fermentation Compound Purity

BE-12406B Optimal Research Applications: Resistance Studies, SAR Investigations, and In Vivo Validation


Multidrug Resistance (MDR) Mechanism Studies Using P388/VCR or P388/MDR Models

BE-12406B is uniquely suited for experiments investigating drug resistance mechanisms, particularly those involving P-glycoprotein-mediated efflux. Because BE-12406B shows equipotent activity (IC50 = 7 µM) against both parent P388 and vincristine/doxorubicin-resistant P388/VCR cells, it can serve as a 'resistance-neutral' probe. This allows researchers to isolate the effects of resistance modulators or genetic interventions without the confounding variable of differential compound sensitivity between cell lines . For comparison, BE-10988 shows a 4-fold decrease in potency in resistant cells (IC50 increases from 0.5 to 2.0 µM), making it a less suitable control for such studies .

Structure-Activity Relationship (SAR) Investigations of Benzo[d]naphtho[1,2-b]pyran-6-one Glycosides

BE-12406B and BE-12406A form a valuable matched pair for SAR studies. The sole structural difference—a C-10 hydroxyl versus a C-10 methoxy—produces a 9-fold difference in potency against sensitive cells and a 2.5-fold difference in resistance index . This pair enables medicinal chemists to probe the role of hydrogen bond donor/acceptor patterns in determining both intrinsic activity and susceptibility to efflux pumps. Such insights can guide the rational design of improved analogs with optimized potency and resistance profiles .

In Vivo Antitumor Efficacy Studies in S-180 Ascites Carcinoma Model

Researchers seeking to validate in vitro findings in an animal model can leverage the established in vivo activity of BE-12406B against S-180 murine ascites carcinoma [1]. Unlike structurally related compounds such as gilvocarcin M, which shows no in vivo activity in P388 models , BE-12406B has demonstrated tumor growth inhibition in vivo. This makes it a more reliable candidate for preclinical proof-of-concept studies, reducing the risk of in vitro-in vivo disconnect that plagues many early-stage natural product investigations [1].

Epigenetic/DNA Interaction Studies (Class-Level Mechanistic Probing)

Although the exact target of BE-12406B remains unconfirmed, its membership in the benzo[d]naphtho[1,2-b]pyran-6-one C-glycoside family positions it as a tool for studying DNA-histone H3 crosslinking mechanisms [2]. Notably, BE-12406B lacks the vinyl group at C-8 that is essential for DNA-histone crosslinking in gilvocarcin V (it instead has a methyl group) [2]. This structural divergence makes BE-12406B a useful comparator to dissect the contribution of the C-8 vinyl moiety to the DNA-histone crosslinking mechanism versus other cellular effects of this antibiotic class [2].

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